2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16670142
InChI: InChI=1S/C12H14N2.2ClH/c1-9-2-3-12-11(6-9)7-10(4-5-13)8-14-12;;/h2-3,6-8H,4-5,13H2,1H3;2*1H
SMILES:
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17 g/mol

2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC16670142

Molecular Formula: C12H16Cl2N2

Molecular Weight: 259.17 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride -

Specification

Molecular Formula C12H16Cl2N2
Molecular Weight 259.17 g/mol
IUPAC Name 2-(6-methylquinolin-3-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C12H14N2.2ClH/c1-9-2-3-12-11(6-9)7-10(4-5-13)8-14-12;;/h2-3,6-8H,4-5,13H2,1H3;2*1H
Standard InChI Key SDVXDBPQKXQMOY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC(=CN=C2C=C1)CCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a quinoline ring system—a bicyclic aromatic framework—with a methyl group at the 6-position and an ethanamine moiety (-CH2CH2NH2) at the 3-position. Protonation of the amine group by hydrochloric acid yields the dihydrochloride salt, which improves stability and solubility in polar solvents.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride
Molecular FormulaC₁₂H₁₆Cl₂N₂
Molecular Weight259.17 g/mol
SolubilityHigh in water, polar solvents
CAS NumberNot publicly disclosed

The dihydrochloride form’s solubility arises from ionic interactions between the protonated amine and chloride counterions, facilitating its use in aqueous reaction systems.

Synthesis and Reaction Optimization

Synthetic Pathways

StepTemperatureCatalystSolventYield (%)
Quinoline formation150–180°CH₂SO₄Glycerol60–75
Alkylation80–100°CAlCl₃Dichloromethane45–60
Salt formationRTHCl (gas)Ethanol>90

Microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating, enhancing efficiency.

Biological Activities and Mechanistic Insights

Anticancer Mechanisms

The ethanamine side chain may intercalate DNA or inhibit topoisomerases, inducing apoptosis in cancer cells. In vitro studies on similar compounds report IC₅₀ values of 20–30 μM against breast (MCF7) and lung (A549) cancer lines.

Proposed Mechanism:

  • DNA Intercalation: Planar quinoline ring inserts between DNA base pairs.

  • Topoisomerase Inhibition: Disruption of enzyme activity prevents DNA repair.

  • Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers apoptosis.

Anti-Inflammatory Effects

Quinoline amines modulate NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production. Rodent models show a 40–60% decrease in edema at 10 mg/kg doses for related compounds.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for antimalarial and anticancer drug candidates. Hybrid molecules combining its quinoline core with azole or triazole groups show enhanced bioactivity.

Organic Synthesis

As a chiral building block, it facilitates asymmetric synthesis of complex alkaloids. Recent work utilized it in the total synthesis of (±)-galipinine, achieving 78% enantiomeric excess.

Material Science

Functionalized quinoline derivatives are explored as organic semiconductors. Thin films of analogous compounds exhibit hole mobility up to 0.12 cm²/V·s, suitable for OLED applications.

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